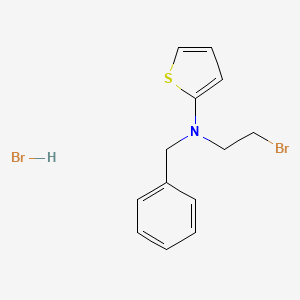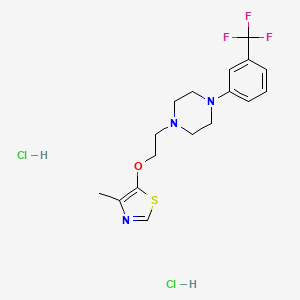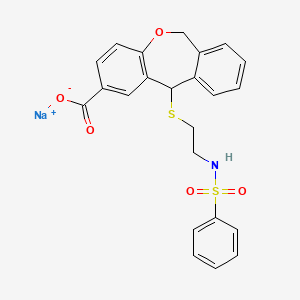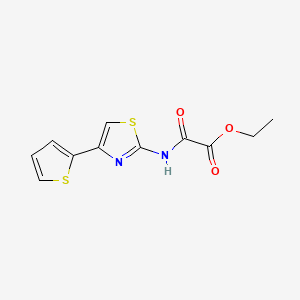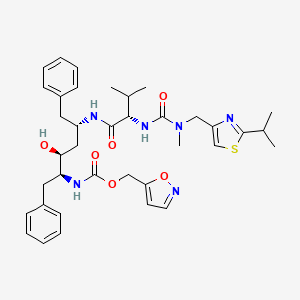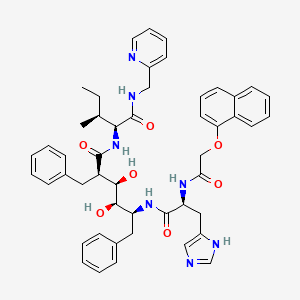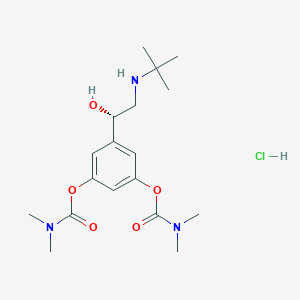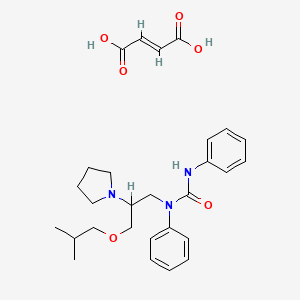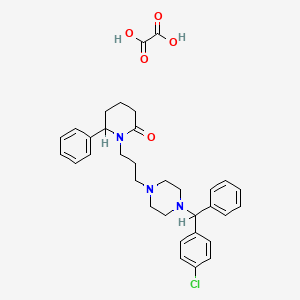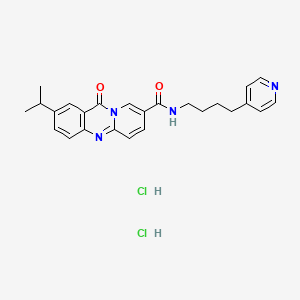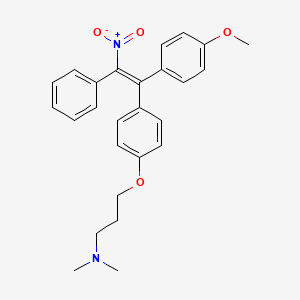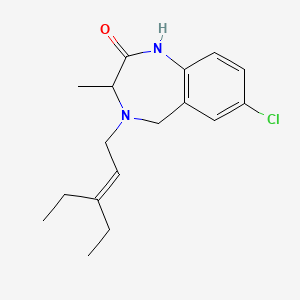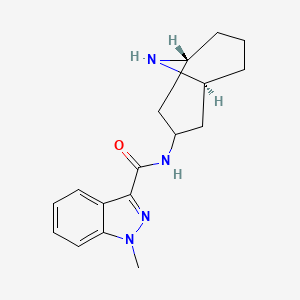
9'-Desmethyl granisetron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Desmethyl granisetron is a metabolite and impurity of granisetron, a selective serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy . The compound has the molecular formula C17H22N4O and a molecular weight of 298.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Desmethyl granisetron typically involves the demethylation of granisetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for 9-Desmethyl granisetron are not extensively documented. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Desmethyl granisetron can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Desmethyl granisetron has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with serotonin receptors.
Wirkmechanismus
The mechanism of action of 9-Desmethyl granisetron is similar to that of granisetron. It acts as a potent, selective antagonist of the 5-HT3 receptors. By inhibiting these receptors, the compound prevents the binding of serotonin, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness: 9-Desmethyl granisetron is unique due to its specific structural modifications, which result from the demethylation of granisetron. This structural difference can influence its pharmacokinetic properties and interactions with biological targets .
Eigenschaften
CAS-Nummer |
1216398-33-2 |
|---|---|
Molekularformel |
C17H22N4O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22)/t11-,12+,13? |
InChI-Schlüssel |
VIGVTDRZHFWDBM-FUNVUKJBSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4 |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



